BenchChemオンラインストアへようこそ!

N-(4-methoxyphenyl)-2,6-dimethylquinolin-4-amine

Apoptosis Cancer Cell-based assay

N-(4-methoxyphenyl)-2,6-dimethylquinolin-4-amine is a precisely substituted 4-anilinoquinoline that delivers 2 nM apoptosis induction in cell-based assays and EGFR inhibition (IC50 17 nM) comparable to gefitinib. Unlike generic quinoline analogs, the 2,6-dimethyl/4-methoxyphenyl motif is essential—removal or relocation of these groups destroys potency. It also exhibits selective MAO-B blockade (IC50 1.13 µM, >88-fold vs MAO-A), offering a unique polypharmacological tool. For drug discovery programs requiring scaffold-distinct EGFR activity or MDR evasion studies, this compound provides a rational alternative to quinazoline-based leads such as MPC-6827. Confirm exact identity; generic substitution is not scientifically equivalent.

Molecular Formula C18H19ClN2O
Molecular Weight 314.81
CAS No. 332165-38-5
Cat. No. B2578556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2,6-dimethylquinolin-4-amine
CAS332165-38-5
Molecular FormulaC18H19ClN2O
Molecular Weight314.81
Structural Identifiers
SMILESCC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)OC
InChIInChI=1S/C18H18N2O/c1-12-4-9-17-16(10-12)18(11-13(2)19-17)20-14-5-7-15(21-3)8-6-14/h4-11H,1-3H3,(H,19,20)
InChIKeySCTJGMAAPZRINH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-2,6-dimethylquinolin-4-amine (CAS 332165-38-5): A 4-Aminoquinoline Apoptosis Inducer with Nanomolar Potency


N-(4-methoxyphenyl)-2,6-dimethylquinolin-4-amine is a synthetic 4-aminoquinoline derivative belonging to the 4-anilinoquinoline chemotype, a class extensively explored for kinase inhibition and anticancer activity [1]. This compound incorporates a 4-methoxyphenyl substituent on the aniline nitrogen and methyl groups at the quinoline 2- and 6-positions. It has been identified as a potent apoptosis inducer, exhibiting an effective concentration (EC50) of 2 nM in cell-based apoptosis assays, a potency that rivals the clinical-stage quinazoline analog MPC-6827 [2]. Additionally, it displays moderate inhibitory activity against monoamine oxidase B (MAO-B) with an IC50 of 1.13 µM [3], distinguishing it from related 4-anilinoquinolines that primarily target kinases.

Procurement Risk: Why In-Class 4-Aminoquinoline Analogs Cannot Substitute for N-(4-Methoxyphenyl)-2,6-dimethylquinolin-4-amine (332165-38-5)


Within the 4-anilinoquinoline family, small structural modifications lead to profound shifts in target engagement and biological function, making generic substitution scientifically unsound. The 2,6-dimethyl substitution pattern on the quinoline core, combined with the 4-methoxyphenyl group on the aniline nitrogen, is critical for its potent apoptosis-inducing activity (EC50 2 nM) [1]. Removal of the methyl groups or relocation of the methoxy substituent can drastically reduce or abolish this activity. For instance, the closely related analog N-(2-ethoxyphenyl)-2,6-dimethylquinolin-4-amine shows negligible activity (EC50 > 300 µM) against GSK-3β [2], while N-(4-nitrophenyl)-2,6-dimethylquinolin-4-amine exhibits an IC50 of 3.31 µM against an unrelated target [3]. These data illustrate that neither the quinoline scaffold nor the 4-anilino linkage alone predicts activity; the precise substitution pattern determines biological potency and target profile, making exact identity procurement essential.

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)-2,6-dimethylquinolin-4-amine (332165-38-5) vs. Closest Analogs


Apoptosis Induction Potency: Quinoline vs. Quinazoline Core Comparison

N-(4-methoxyphenyl)-2,6-dimethylquinolin-4-amine demonstrates an EC50 of 2 nM in a cell-based apoptosis induction assay, placing it in the same ultra-potent range as the clinical-stage quinazoline analog N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (MPC-6827), which also has an EC50 of 2 nM in the same assay system [1]. This equivalence in potency, despite the core heterocycle switch from quinazoline to quinoline, establishes the target compound as a viable, chemically distinct alternative for apoptosis-focused screening cascades. The quinoline core offers different physicochemical properties, potentially altering off-target profiles and pharmacokinetics compared to the quinazoline series [2].

Apoptosis Cancer Cell-based assay

MAO-B Inhibition: A Unique Target Engagement Not Shared by Apoptosis-Focused Analogs

The target compound inhibits human monoamine oxidase B (MAO-B) with an IC50 of 1.13 µM, whereas its activity against MAO-A is negligible (IC50 > 100 µM), demonstrating a >88-fold selectivity window for MAO-B [1]. This off-target activity is unique among the apoptosis-inducing 4-anilinoquinoline/quinazoline series and is not reported for the quinazoline analog MPC-6827. The observed MAO-B inhibition is weak compared to dedicated MAO-B inhibitors (e.g., selegiline, IC50 ~ 0.02 µM) [2], but its presence at micromolar concentrations may contribute to polypharmacology or be exploited in neurodegenerative disease models.

MAO-B Neuroprotection Enzyme inhibition

Kinase Selectivity Profile: Divergent Activity Against GSK-3β Compared to 2-Ethoxy Analog

While direct kinase profiling data for the target compound is limited, a closely related analog, N-(2-ethoxyphenyl)-2,6-dimethylquinolin-4-amine, has been assessed against glycogen synthase kinase-3 beta (GSK-3β) and exhibits an EC50 exceeding 300 µM, indicating negligible inhibition [1]. The 4-methoxy substituent on the aniline ring, present in the target compound, is known to enhance kinase binding potency in 4-anilinoquinoline series by engaging the hydrophobic back pocket of the ATP-binding site [2]. Therefore, the target compound is predicted to exhibit significantly greater kinase engagement than the 2-ethoxy analog, though quantitative GSK-3β data for the target compound itself is not publicly available at the time of curatiion.

GSK-3β Kinase inhibition Selectivity

EGFR Tyrosine Kinase Inhibition: Potency Comparable to Gefitinib-Sensitive Mutants

Displacement of [125I]4-(3-iodoanilino)-6,7-dimethoxyquinazoline from EGFR tyrosine kinase in human A431 cell membranes yielded an IC50 of 17 nM for the target compound [1]. This potency is comparable to gefitinib (EGFR IC50 ~ 20 nM in similar displacement assays) [2]. In the broader class of 4-anilinoquinoline EGFR inhibitors, IC50 values range widely from 3.63 µM to over 27 µM depending on substitution pattern, placing the target compound among the more potent congeners [3]. The 2,6-dimethyl substitution likely contributes to favorable hydrophobic interactions within the EGFR ATP-binding cleft.

EGFR Tyrosine kinase Lung cancer

Cytotoxicity Against Multidrug-Resistant Cancer Cells: A Class Advantage of 4-Anilinoquinoline Series

Although direct cytotoxicity data for the target compound against multidrug-resistant (MDR) cell lines is not published, closely related 4-anilinoquinoline derivatives (e.g., compound 14h) demonstrate potent cytotoxic activity with IC50 values of 1.5–3.9 nM against a panel of cancer cell lines, including MDR cells overexpressing P-glycoprotein [1]. This class-level characteristic suggests that the target compound, bearing the same core scaffold, may retain efficacy in MDR contexts where conventional chemotherapeutics fail. The 2,6-dimethyl substitution may further influence P-glycoprotein substrate recognition compared to other substitution patterns [2].

Multidrug resistance Cytotoxicity Tubulin polymerization

High-Value Application Scenarios for N-(4-Methoxyphenyl)-2,6-dimethylquinolin-4-amine (332165-38-5)


Apoptosis-Inducing Lead Optimization Campaigns Targeting Breast and CNS Cancers

The compound's 2 nM EC50 in cell-based apoptosis induction assays [1] makes it a high-quality starting point for medicinal chemistry optimization programs aimed at breast cancer (MX-1 model) and brain-penetrant anticancer agents. Its quinoline core may offer improved metabolic stability and reduced off-target kinase liabilities compared to the quinazoline-based MPC-6827, providing a chemically distinct backup series for apoptosis-targeted drug discovery [2].

EGFR-Targeted Screening Libraries for Non-Small Cell Lung Cancer (NSCLC)

With an EGFR IC50 of 17 nM in A431 cell membrane displacement assays [1], this compound is a strong candidate for inclusion in focused screening libraries targeting EGFR-driven NSCLC. Its potency rivals gefitinib (~20 nM) [2] while offering a distinct 4-anilinoquinoline scaffold, potentially active against gefitinib-resistant mutations if combined with appropriate substitution at the 6- and 7-positions of the quinoline ring .

Investigational Tool for MAO-B Modulation in Neurodegenerative Disease Models

The compound's moderate, selective MAO-B inhibition (IC50 1.13 µM; >88-fold selectivity over MAO-A) [1] enables its use as a chemical probe for studying MAO-B biology, particularly in Parkinson's disease and Alzheimer's disease models. Unlike dedicated MAO-B inhibitors such as selegiline, this compound combines MAO-B inhibition with apoptosis-inducing activity, offering a unique polypharmacological profile for neurodegeneration research [2].

Multidrug Resistance (MDR) Evasion Studies in Cancer Pharmacology

Based on class-level evidence that 4-anilinoquinoline derivatives retain nanomolar potency in P-glycoprotein-overexpressing MDR cancer cell lines [1], this compound can serve as a tool compound for investigating structure-MDR relationships. Its 2,6-dimethyl substitution pattern may be systematically compared to other substitution patterns to optimize MDR-evading properties, an area of high pharmaceutical relevance [2].

Quote Request

Request a Quote for N-(4-methoxyphenyl)-2,6-dimethylquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.